
Butyl Triacontanoate
Overview
Description
Butyl Triacontanoate (BT) is a long-chain fatty acid ester that is derived from the combination of butanol and triacontanoic acid. It is a clear, colorless, and odorless liquid that has a melting point of -25°C and a boiling point of 232°C. BT has a variety of uses, including as a food additive, an industrial lubricant, and a drug delivery system. BT has also been studied for its potential applications in the fields of medicine, biochemistry, and physiology.
Scientific Research Applications
Drug Discovery Applications : Tert-butyl isosteres, which are chemically related to Butyl Triacontanoate, are utilized in drug discovery due to their favorable physicochemical properties, efficacy, and activities (Westphal et al., 2015).
Agricultural and Horticultural Applications :
- Triacontanol has been found to enhance shoot proliferation and root number in apple and sour cherry plants, especially when combined with indole-3-butyric acid (Tantos et al., 2001).
- It significantly improves growth, physiological attributes, crop yield, and the content of active constituents in mint (Naeem et al., 2011).
- Triacontanol also positively affects growth, photosynthetic rate, transpiration rate, chlorophyll contents, and electron transport rate in wheat under salt stress (Perveen et al., 2013).
- It enhances crop growth and yield by affecting photosynthesis, nutrient uptake, and enzyme activity (Ries, 1991).
Pest Management : Triacontanol showed significant inhibition of feeding activity against the insects Spilosoma obliqua and Spodoptera litura (Pande et al., 1995).
Chemical and Industrial Applications : The behavior of tritium in the Purex process, a method of nuclear reprocessing, can be evaluated using tri-n-butyl phosphate extraction behavior, which is related to Butyl Triacontanoate (Uchiyama et al., 1995).
properties
IUPAC Name |
butyl triacontanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(35)36-33-6-4-2/h3-33H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTBQKLEKOOBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407722 | |
| Record name | Butyl Triacontanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl Triacontanoate | |
CAS RN |
105025-97-6 | |
| Record name | Butyl Triacontanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





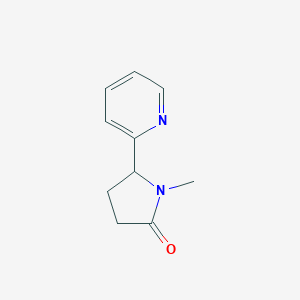
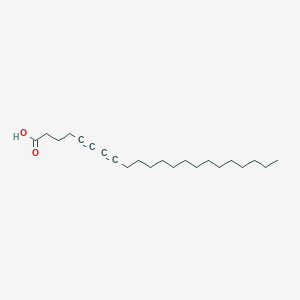
![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)
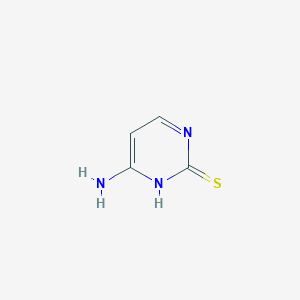
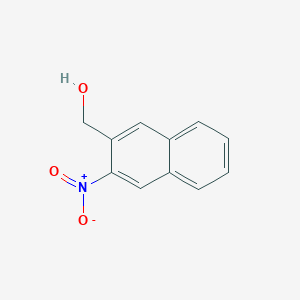
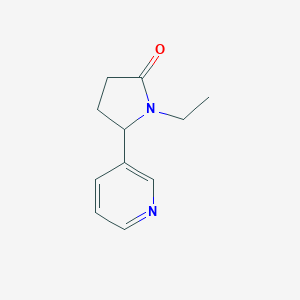
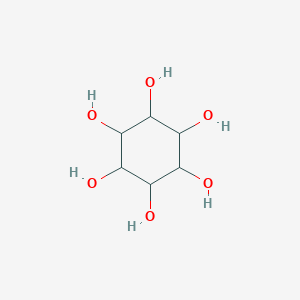

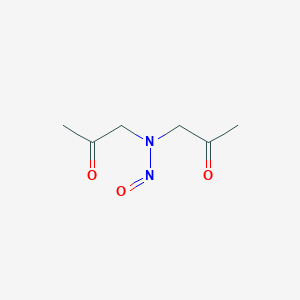
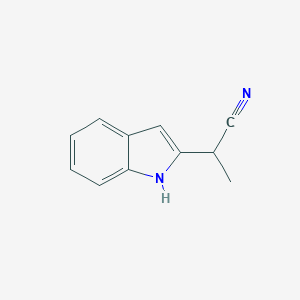
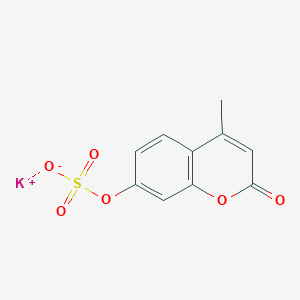
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)